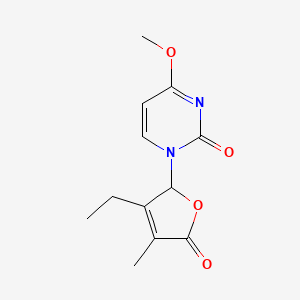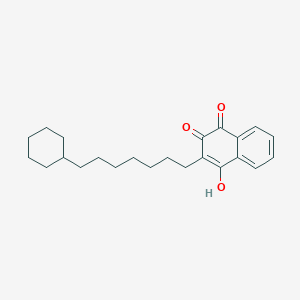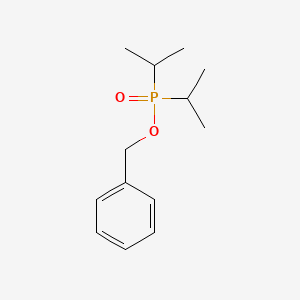
Dipropan-2-ylphosphoryloxymethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropan-2-ylphosphoryloxymethylbenzene is a chemical compound with the molecular formula C13H21O2P It is known for its unique structure, which includes a phosphoryloxymethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-ylphosphoryloxymethylbenzene typically involves the reaction of benzyl alcohol with dipropan-2-ylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale distillation or crystallization techniques to achieve high purity levels suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropan-2-ylphosphoryloxymethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Applications De Recherche Scientifique
Dipropan-2-ylphosphoryloxymethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dipropan-2-ylphosphoryloxymethylbenzene involves its interaction with specific molecular targets. The phosphoryloxymethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenylphosphoryloxymethylbenzene
- Diethylphosphoryloxymethylbenzene
- Dimethylphosphoryloxymethylbenzene
Uniqueness
Dipropan-2-ylphosphoryloxymethylbenzene is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
85403-96-9 |
|---|---|
Formule moléculaire |
C13H21O2P |
Poids moléculaire |
240.28 g/mol |
Nom IUPAC |
di(propan-2-yl)phosphoryloxymethylbenzene |
InChI |
InChI=1S/C13H21O2P/c1-11(2)16(14,12(3)4)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3 |
Clé InChI |
HRLOBRMHZBUNRV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(C(C)C)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
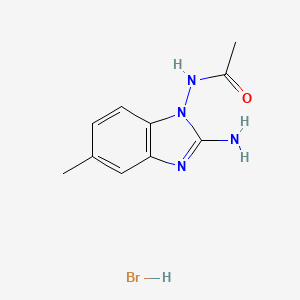

![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)

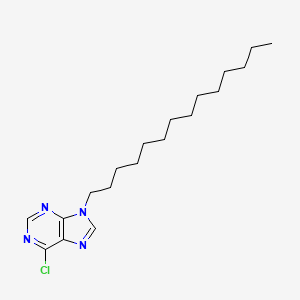
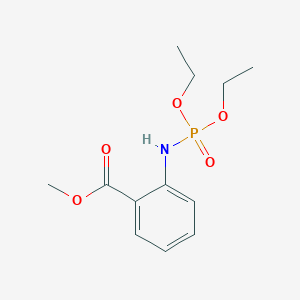
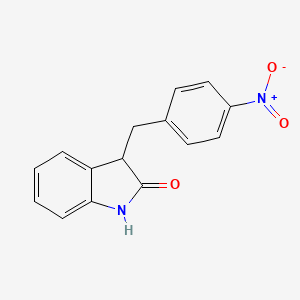
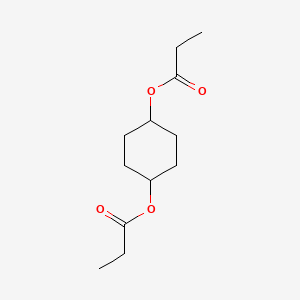
![Tert-butyl 3-hydroxy-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B14001810.png)
![3-(4-Chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B14001814.png)
